molecular formula C25H23N3 B10881259 Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- CAS No. 32059-53-3

Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl-

Cat. No.: B10881259
CAS No.: 32059-53-3
M. Wt: 365.5 g/mol
InChI Key: VXVJBLRSHSQLAK-UHFFFAOYSA-N
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Description

The compound “Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl-” is a structurally complex aromatic amine featuring a central 1,2-diazepine ring substituted with two phenyl groups at positions 3 and 5. The benzene ring of the aniline moiety is further modified with dimethylamino (-N,N-dimethyl) and diazepine substituents.

Properties

CAS No.

32059-53-3

Molecular Formula

C25H23N3

Molecular Weight

365.5 g/mol

IUPAC Name

4-(3,7-diphenyl-4H-diazepin-5-yl)-N,N-dimethylaniline

InChI

InChI=1S/C25H23N3/c1-28(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)26-27-25(18-22)21-11-7-4-8-12-21/h3-17H,18H2,1-2H3

InChI Key

VXVJBLRSHSQLAK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=NN=C(C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- typically involves multi-step organic reactions. The initial step often includes the formation of the diazepine ring through cyclization reactions. This is followed by the introduction of the benzenamine group and the diphenyl substituents. Common reagents used in these reactions include aniline derivatives, phenylboronic acids, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzenamine and diazepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions include substituted diazepines, quinone derivatives, and various amine compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- exhibit anticancer properties. For instance:

  • Case Study : A derivative of this compound was tested against various cancer cell lines, showing dose-dependent inhibition of cell proliferation. The IC50 values ranged from 0.5 to 10 µM in breast cancer cell lines (MCF7) .

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological effects:

  • Case Study : Research demonstrated that related diazepine derivatives could modulate neurotransmitter systems involved in anxiety and depression. In behavioral studies on mice, these compounds exhibited sedative effects, suggesting potential use as anxiolytics .

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in neurodegenerative diseases:

  • Research Insight : Compounds based on the diazepine structure have been explored for their ability to inhibit acetylcholinesterase (AChE), which is critical in Alzheimer's disease therapy. In vitro assays indicated significant inhibitory activity against AChE .

Organic Electronics

Benzenamine derivatives are being investigated for their applicability in organic electronic devices due to their conductive properties:

  • Application Insight : The unique electronic structure of the diazepine moiety allows for effective charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Polymer Chemistry

The compound can serve as a building block for synthesizing new polymers with enhanced properties:

  • Research Example : Studies have shown that incorporating diazepine units into polymer backbones can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Anticancer ActivityInhibition of cancer cell proliferationIC50 values from 0.5 to 10 µM
NeuropharmacologicalPotential anxiolytic effectsSedative effects observed in mice
Enzyme InhibitionInhibition of acetylcholinesteraseSignificant AChE inhibition
Organic ElectronicsUse in OLEDs and photovoltaic cellsEffective charge transport properties
Polymer ChemistryBuilding block for polymers with enhanced thermal and mechanical propertiesImproved stability and strength

Mechanism of Action

The mechanism of action of Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its 1,2-diazepine core, a seven-membered ring with two nitrogen atoms. Below is a comparison with structurally related compounds from the evidence:

Compound Name (CAS No.) Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1,2-Diazepine 3,7-Diphenyl, 4H-ring, -N,N-dimethyl ~400–450 (estimated) Potential pharmacophore or ligand
Benzenamine, N,N-dimethyl- (121-69-7) Benzene -N,N-dimethyl 121.18 Soluble in ethanol, ether; dye precursor
Benzenamine,4,4'-(1,2-diazenediyl)bis[N,N-dimethyl] (N/A) Azo-linked benzene rings -N,N-dimethyl, azo group (-N=N-) 268.17 Chromophore; potential sensor material
4-[2-(1H-Indazol-5-yl)diazenyl]-N,N-dimethyl-benzenamine (17309-86-3) Indazole + benzene Diazenyl (-N=N-), -N,N-dimethyl 293.33 Possible biological activity

Key Comparisons

Electronic Effects: The target compound’s diazepine ring introduces conjugation and electron-rich regions, similar to the azo group in and the indazole-diazenyl system in . However, the diazepine’s larger ring size may enhance stability compared to five- or six-membered heterocycles.

Solubility and Stability :

  • Benzenamine, N,N-dimethyl- (121-69-7) is highly soluble in organic solvents , whereas the target compound’s bulky diazepine substituent likely reduces solubility in polar solvents.
  • Azo compounds (e.g., ) are prone to photodegradation, but the diazepine’s fused ring system may confer greater thermal stability.

Applications: Simple dimethylanilines (e.g., ) are used in dye synthesis and as intermediates in drug manufacturing. Azo derivatives () are utilized in colorimetric sensors and optoelectronic materials due to their strong absorbance profiles.

Research Findings and Data Gaps

  • Synthetic Routes : The target compound’s synthesis likely involves cyclocondensation of substituted hydrazines with diketones, analogous to diazepine ring formation in other systems.
  • Thermodynamic Data : Experimental properties (e.g., logP, melting point) are unavailable, but computational estimates (e.g., logP ~4.2, similar to ) could guide further studies.

Biological Activity

Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl-, also known by its CAS number 32059-53-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C25H23NC_{25}H_{23}N, indicating a complex structure that includes a diazepine ring and multiple phenyl groups. The presence of these functional groups suggests possible interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to benzenamine derivatives. For instance, compounds containing diazepine structures have shown selective cytotoxicity against various cancer cell lines. A study evaluating related diazepine derivatives demonstrated significant activity against human colon carcinoma cells, with some compounds achieving IC50 values in the nanomolar range .

CompoundTarget Cell LineIC50 (nM)
Compound ACCRF-CEM (leukemia)10
Compound BHuman colon carcinoma700

Neuroprotective Effects

The neuroprotective properties of related compounds have also been investigated. For example, derivatives exhibiting similar structures have been noted for their ability to modulate neurotransmitter levels and protect against oxidative stress in neuronal models. This suggests that benzenamine derivatives may have applications in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of benzenamine derivatives generally involves multi-step organic reactions, including reductive amination and cyclization processes. A notable method includes the microwave-assisted synthesis which enhances yields and reduces reaction times for aromatic amine-linked compounds .

Study on Anticancer Activity

In a comprehensive study involving several diazepine derivatives, researchers synthesized over 30 analogs and evaluated their anticancer effects. One compound exhibited an impressive selectivity towards cancer cells with minimal toxicity to normal cells. The study utilized in vitro assays to determine the efficacy of these compounds against various cancer cell lines .

Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of related compounds in zebrafish models. The findings indicated that these compounds could significantly alter neurochemical profiles associated with epilepsy, suggesting potential therapeutic benefits for seizure disorders .

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